molecular formula C15H28N2O2 B6262475 tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate CAS No. 1100748-75-1

tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate

Cat. No.: B6262475
CAS No.: 1100748-75-1
M. Wt: 268.39 g/mol
InChI Key: VSJWWDPOYZGRAV-UHFFFAOYSA-N
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Description

tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate: is a chemical compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which connects two rings through a single atom, creating a rigid and stable framework. The tert-butyl group attached to the nitrogen atom provides steric hindrance, enhancing the compound’s stability and making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate typically involves the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the spirocyclic nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

    Substitution: Alkyl halides in the presence of a base like sodium hydride

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives

    Reduction: Formation of reduced amines or alcohols

    Substitution: Formation of substituted spirocyclic compounds

Scientific Research Applications

Chemistry: tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, this compound can be used as a scaffold for designing enzyme inhibitors or receptor modulators due to its rigid structure and ability to interact with biological targets.

Medicine: The compound’s stability and unique structure make it a candidate for drug development, particularly in the design of molecules with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate depends on its application. In drug development, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

  • tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate
  • tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
  • tert-Butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate

Comparison: tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate is unique due to its specific spirocyclic structure and the position of the nitrogen atoms. Compared to similar compounds, it offers distinct steric and electronic properties that can influence its reactivity and interactions with biological targets. The presence of the tert-butyl group also provides additional stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

1100748-75-1

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-8-15(9-12-17)7-5-4-6-10-16-15/h16H,4-12H2,1-3H3

InChI Key

VSJWWDPOYZGRAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCCCN2)CC1

Purity

95

Origin of Product

United States

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